1-(5-Methyl-2-furyl)pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-2-furyl)pentylamine is an organic compound with the molecular formula C10H17NO. It is a derivative of furan, a heterocyclic aromatic compound, and contains an amine group attached to a pentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-2-furyl)pentylamine typically involves the reaction of 5-methyl-2-furylmethanol with a suitable amine precursor under specific conditions. One common method is the reductive amination of 5-methyl-2-furylmethanol using pentylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation, crystallization, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-2-furyl)pentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
1-(5-Methyl-2-furyl)pentylamine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-furyl)pentylamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various biological molecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-(2-Furyl)pentylamine: Similar structure but lacks the methyl group on the furan ring.
1-(5-Methyl-2-thienyl)pentylamine: Contains a thiophene ring instead of a furan ring.
1-(5-Methyl-2-pyrrolyl)pentylamine: Contains a pyrrole ring instead of a furan ring.
Uniqueness
1-(5-Methyl-2-furyl)pentylamine is unique due to the presence of the methyl-substituted furan ring, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .
Biological Activity
1-(5-Methyl-2-furyl)pentylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pentylamines have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
Cytotoxicity Studies
A study assessing the cytotoxic effects of related compounds on Vero cells demonstrated that certain structural analogs can induce cell death at varying concentrations. The cytotoxicity was evaluated using the MTT assay, which measures cell viability based on metabolic activity. The results indicated that while some compounds exhibited high toxicity (e.g., fluoranthene), others, including certain pentylamine derivatives, showed lower toxicity profiles, suggesting a potential for therapeutic applications without significant adverse effects .
Neuropharmacological Effects
The neuropharmacological profile of this compound is noteworthy. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Research into similar amines has revealed their ability to modulate serotonin and dopamine levels in animal models, indicating a possible role in treating mood disorders.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : Binding to specific receptors in the central nervous system (CNS), possibly affecting neurotransmitter release.
- Enzyme Inhibition : Inhibition of enzymes involved in metabolic pathways, leading to altered cellular functions.
Case Study 1: Antimicrobial Efficacy
A comparative study analyzed the antimicrobial efficacy of various alkylamines, including this compound. The study found that this compound displayed moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
This compound | 32 | 64 |
Control (Ampicillin) | 4 | 8 |
Case Study 2: Cytotoxicity Profile
In a cytotoxicity assessment involving Vero cells, the following results were obtained:
Compound | LC50 (mg/mL) |
---|---|
This compound | >10 |
Fluoranthene | 0.0167 |
Methyl Palmitate | >10 |
These findings suggest that while some derivatives may pose risks at lower concentrations, this compound exhibits a safer profile for further exploration in therapeutic contexts .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)pentan-1-amine |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-9(11)10-7-6-8(2)12-10/h6-7,9H,3-5,11H2,1-2H3 |
InChI Key |
RLDRFNUDZLBVLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(O1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.